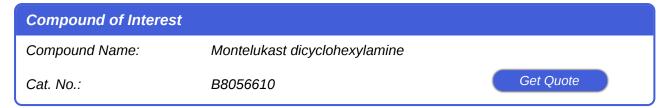


# A Comparative Guide to the Bioequivalence of Montelukast Formulations

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of various Montelukast formulations, drawing upon data from multiple clinical studies. Montelukast, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2] Ensuring the therapeutic equivalence between different formulations is paramount for clinical practice. This document summarizes key pharmacokinetic data, details the experimental methodologies employed in bioequivalence studies, and visualizes the underlying mechanism of action and study workflows.

# **Quantitative Comparison of Pharmacokinetic Parameters**

The bioequivalence of different Montelukast formulations is primarily determined by comparing their pharmacokinetic profiles. The key parameters assessed are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider two formulations to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means of AUC and Cmax fall within the range of 80.00% to 125.00%.[5][6][7]



The following tables summarize the pharmacokinetic data from several bioequivalence studies comparing various Montelukast formulations.

Table 1: Bioequivalence of 10 mg Montelukast Tablets (Generic vs. Brand)

Study Refere nce	Test Formul ation	Refere nce Formul ation	N	AUC0- ∞ (ng·h/ mL)	Cmax (ng/mL )	Tmax (h)	90% CI for AUC Ratio	90% CI for Cmax Ratio
Walsh Medical Media[3	Montelu kast 10 mg (Tecnoq uímicas S.A.)	Singulai r® 10 mg (Merck Sharp & Dohme Ltd.)	24	3284.9 ± 1270.0	460.5 ± 170.9	3-4	94.5% - 110.9%	89.0% - 110.4%
Zaid et al. (2015) [5][8]	Bronca st® 10 mg	Singulai r® 10 mg	31	111.711 % (ratio)	112.169 % (ratio)	-	Within 80- 125%	Within 80- 125%
Sripalak it et al. (2010) [9]	Montek ® 10 mg	Singulai r® 10 mg	24	-	-	-	Within 80- 125%	Within 80- 125%
Sripalak it et al. (2010) [9]	Tomont ® 10 mg	Singulai r® 10 mg	24	-	-	-	Within 80- 125%	Within 80- 125%

Table 2: Bioequivalence of Different Montelukast Formulations



Study Refere nce	Test Formul ation	Refere nce Formul ation	N	AUC0- ∞ (ng·h/ mL)	Cmax (ng/mL )	Tmax (h)	90% CI for AUC Ratio	90% CI for Cmax Ratio
Zhao et al. (2023) [10][11]	Montelu kast Sodium Oral Soluble Film (OSF)	Montelu kast Sodium Chewa ble Tablet (CT)	30	101.51 % (fasting, ratio)	104.62 % (fasting, ratio)	-	98.11% - 105.04 % (fasting)	99.47% - 110.04 % (fasting)
Zhao et al. (2023) [10][11]	Montelu kast Sodium Oral Soluble Film (OSF)	Montelu kast Sodium Chewa ble Tablet (CT)	30	96.29% (fed, ratio)	90.77% (fed, ratio)	-	93.30% - 99.38% (fed)	84.32% - 97.71% (fed)
Pen- pragani a et al. (2014) [12]	Sandoz Montelu kast 4 mg Oral Granule s	Singulai r® 4 mg mini Oral Granule s	40	97.6% (ratio)	92.2% (ratio)	-	94.14% - 101.27 %	87.42% - 97.30%
Lu et al. (2012) [13]	4-mg Oral Granule s	4-mg Chewa ble Tablet	-	-	-	2.0	Within 0.80- 1.25	Within 0.80- 1.25
de Oliveira et al. (2016) [14]	Generic 5 mg Chewa ble Tablet	Singulai r® 5 mg Chewa ble Tablet	35	102.522 % (ratio)	93.490 % (ratio)	-	Within 80- 125%	Within 80- 125%



### **Experimental Protocols**

The methodologies employed in bioequivalence studies of Montelukast are standardized to ensure the reliability of the results. The following provides a general overview of the typical experimental protocol.

#### **Study Design**

Most bioequivalence studies for Montelukast utilize a randomized, single-dose, two-period, two-sequence, crossover design.[3][9] This design involves each healthy volunteer receiving both the test and reference formulations in a randomized order, separated by a washout period of at least one week to ensure the complete elimination of the drug from the body before the next administration.[3][5] Studies are typically conducted under fasting conditions, although some studies also investigate the effect of food on drug absorption.[6][10]

#### **Subject Population**

The studies are generally conducted in healthy adult volunteers, with specific inclusion and exclusion criteria to minimize variability.[12][15] The number of subjects is determined based on statistical power calculations to ensure the study can detect significant differences if they exist.

#### **Dosing and Blood Sampling**

A single oral dose of the Montelukast formulation is administered to the subjects. Blood samples are collected at predetermined time points before and after drug administration, typically over a 24-hour period.[3] Plasma is then separated from the blood samples and stored frozen until analysis.

## **Analytical Method**

The concentration of Montelukast in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or tandem mass spectrometry (MS/MS) detection.[3][5][14] These methods are validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the drug.[15]

## **Pharmacokinetic and Statistical Analysis**



Pharmacokinetic parameters, including AUC and Cmax, are calculated from the plasma concentration-time data using non-compartmental methods.[4][12] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the test and reference products.[4]

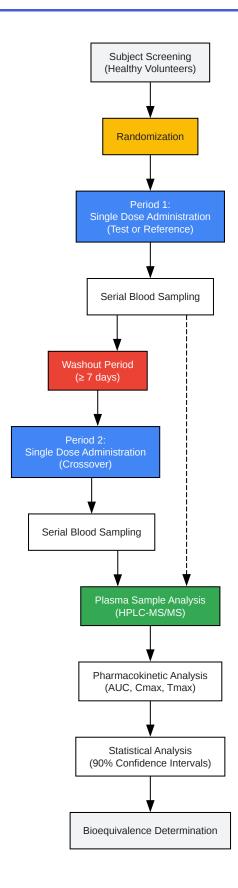
# **Visualizing the Science: Diagrams**

To better understand the context of these bioequivalence studies, the following diagrams illustrate Montelukast's mechanism of action and the typical workflow of a bioequivalence study.









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